

Kipukasin D: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	kipukasin D	
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An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel Nucleoside Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kipukasin D is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor.[1][2] As a member of the kipukasin family of nucleoside analogues, it represents a scaffold of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **kipukasin D**. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also presented. The guide aims to serve as a foundational resource for researchers investigating this and related compounds for potential applications in drug discovery and development.

Chemical Structure and Properties

Kipukasin D possesses a molecular formula of $C_{19}H_{22}N_2O_9$ and has a molecular weight of 422.4 g/mol .[1][2] The chemical structure was elucidated through extensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Its formal IUPAC name is [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate.[2] The structure consists of a uracil-1-β-D-ribofuranoside moiety where the 3'-hydroxyl group is esterified with a 2,4-dimethoxy-6-methylbenzoic acid.[1]



Physicochemical Properties

A summary of the computed physicochemical properties of **kipukasin D** is provided in Table 1. Experimental data for properties such as melting point, solubility, and pKa are not currently available in the public domain.

Property	Value	Source
Molecular Formula	C19H22N2O9	[1][2]
Molecular Weight	422.4 g/mol	[2]
Exact Mass	422.13253028 Da	[2]
XLogP3	-0.3	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	10	[2]
Rotatable Bond Count	6	[2]
Topological Polar Surface Area	144 Ų	[2]
Complexity	699	[2]
SMILES	CC1=CC(=CC(=C1C(=O)O[C @@H]2INVALID-LINK N3C=CC(=O)NC3=O">C@HC O)OC)OC	[2]
IUPAC Name	[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate	[2]

Biological Activity

Kipukasin D has been identified as a metabolite from the fungus Aspergillus versicolor and has demonstrated antibacterial properties.[1]



Antibacterial Activity

Kipukasin D has shown activity against Gram-positive bacteria. Specifically, it exhibited an inhibitory effect on Staphylococcus epidermidis. The bioactivity of other kipukasin analogues, such as kipukasin A and B, has been noted against Staphylococcus aureus and Bacillus subtilis, respectively.[1] A summary of the known antibacterial activity of **kipukasin D** is presented in Table 2.

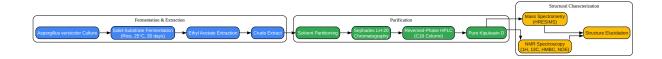
Organism	Assay Type	Activity	Source
Staphylococcus epidermidis	Minimum Inhibitory Concentration (MIC)	50.0 μΜ	

Experimental Protocols Isolation and Purification of Kipukasin D

The following protocol is based on the methods described for the isolation of the kipukasin family of compounds from Aspergillus versicolor.[1]

- Fermentation: Aspergillus versicolor (NRRL 35600) is cultured on a solid rice substrate at 25°C for 30 days.
- Extraction: The fermented rice culture is extracted with ethyl acetate. The resulting solution is filtered and evaporated to dryness to yield a crude extract.
- Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on polarity.
- Chromatography:
 - Sephadex LH-20: The extract is first fractionated using a Sephadex LH-20 column.
 - Reversed-Phase HPLC: Fractions containing kipukasin D are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.





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Figure 1: Experimental workflow for the isolation and characterization of kipukasin D.

Structural Elucidation

The chemical structure of **kipukasin D** was determined using a combination of NMR spectroscopy and mass spectrometry.[1]

- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HMBC, NOESY) NMR experiments are performed to determine the connectivity and stereochemistry of the molecule. The assignment of the uracil-1-β-D-ribofuranoside moiety is confirmed by comparison with known standards. The position of the aroyl group is determined by observing HMBC correlations between the protons of the ribose unit and the carbons of the benzoate group.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 is used to determine the elemental composition and confirm the molecular weight of the
 compound.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of **kipukasin D** against S. epidermidis can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

 Preparation of Inoculum: A standardized suspension of S. epidermidis is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).



- Serial Dilution: Kipukasin D is serially diluted in the broth medium in a 96-well microtiter
 plate to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of kipukasin D
 that completely inhibits visible growth of the bacteria.

Mechanism of Action

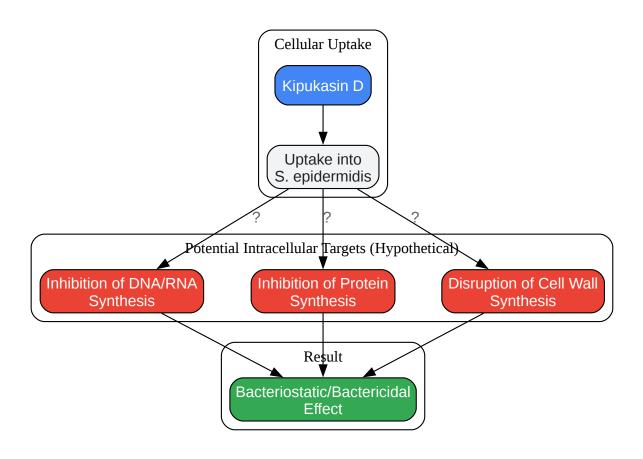
The precise mechanism of action of **kipukasin D** against Staphylococcus epidermidis has not been elucidated. However, as a nucleoside analogue, it is plausible that its antibacterial activity stems from the disruption of nucleic acid synthesis or other related metabolic pathways.

Potential, yet unconfirmed, mechanisms of action include:

- Inhibition of DNA/RNA Synthesis: Kipukasin D could be metabolized into a fraudulent nucleotide that, when incorporated into DNA or RNA, leads to chain termination or a nonfunctional nucleic acid. Alternatively, it could act as an inhibitor of enzymes crucial for nucleotide biosynthesis or polymerization, such as DNA polymerase or RNA polymerase.
- Disruption of Cell Wall Synthesis: Some nucleoside antibiotics are known to interfere with the synthesis of the bacterial cell wall.
- Inhibition of Protein Synthesis: The compound could potentially interfere with ribosomal function or the synthesis of essential amino acids.

Further research is required to determine the specific molecular target(s) of **kipukasin D** in S. epidermidis.





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Figure 2: Hypothetical mechanisms of action for **kipukasin D** against *S. epidermidis*.

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References

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